molecular formula C10H13NO4S B1299674 5-(Dimethylsulfamoyl)-2-methylbenzoic acid CAS No. 89001-58-1

5-(Dimethylsulfamoyl)-2-methylbenzoic acid

Cat. No.: B1299674
CAS No.: 89001-58-1
M. Wt: 243.28 g/mol
InChI Key: RAVFMMUDGWITRR-UHFFFAOYSA-N
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Description

5-(Dimethylsulfamoyl)-2-methylbenzoic acid is an organic compound with potential applications in various fields of research and industry due to its unique chemical structure and properties. This compound is characterized by the presence of a dimethylsulfamoyl group attached to a methylbenzoic acid core, which imparts distinct chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylsulfamoyl)-2-methylbenzoic acid typically involves the introduction of the dimethylsulfamoyl group onto a methylbenzoic acid precursor. One common method involves the reaction of 2-methylbenzoic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylsulfamoyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

5-(Dimethylsulfamoyl)-2-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs with anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 5-(Dimethylsulfamoyl)-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. This compound may also modulate signaling pathways by binding to receptors and altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dimethylsulfamoyl)-2-methoxybenzoic acid
  • 5-(Dimethylsulfamoyl)-2-chlorobenzoic acid
  • 5-(Dimethylsulfamoyl)-2-nitrobenzoic acid

Uniqueness

Compared to similar compounds, 5-(Dimethylsulfamoyl)-2-methylbenzoic acid is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 2-position enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

IUPAC Name

5-(dimethylsulfamoyl)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-7-4-5-8(6-9(7)10(12)13)16(14,15)11(2)3/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVFMMUDGWITRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368776
Record name 5-(dimethylsulfamoyl)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89001-58-1
Record name 5-(dimethylsulfamoyl)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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